molecular formula C17H20N2O4 B6670081 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,5-dimethylfuran-3-carboxamide

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B6670081
M. Wt: 316.35 g/mol
InChI Key: VMVJRSFIQPROSZ-GOEBONIOSA-N
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Description

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,5-dimethylfuran-3-carboxamide is a unique chemical compound characterized by its intricate molecular structure

Properties

IUPAC Name

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-10-8-13(11(2)23-10)17(20)19-14-6-7-22-16(14)12-4-5-15(21-3)18-9-12/h4-5,8-9,14,16H,6-7H2,1-3H3,(H,19,20)/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVJRSFIQPROSZ-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCOC2C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N[C@H]2CCO[C@@H]2C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:

  • Formation of the Oxolane Ring: : Starting with a suitable 6-methoxypyridine derivative, it undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the oxolane ring.

  • Attachment of the Furan Ring: : The 2,5-dimethylfuran component is introduced via a coupling reaction.

  • Formation of Carboxamide Group: : Lastly, the furan-oxolane intermediate is treated with appropriate reagents to form the carboxamide linkage.

Industrial Production Methods

In industrial settings, the production of this compound may leverage optimized reaction conditions to maximize yield and purity, such as:

  • Controlled temperature and pressure conditions.

  • Use of catalysts to accelerate reaction rates.

  • Purification techniques like recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents to form oxides or other oxidation products.

  • Reduction: : Can be reduced under hydrogenation conditions.

  • Substitution: : Undergoes nucleophilic or electrophilic substitution at specific sites.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing Agents: : Like hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

  • Substituents: : Can involve alkyl or aryl halides in the presence of base catalysts.

Major Products Formed

The reactions may yield various products depending on the specific reagents and conditions used. Common examples include oxidized derivatives, reduced forms, and substituted analogs that retain the core furan-oxolane structure.

Scientific Research Applications

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,5-dimethylfuran-3-carboxamide finds applications in several scientific fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its interactions with biological targets, such as enzymes or receptors.

  • Medicine: : Explored for potential therapeutic properties, including anti-inflammatory or anticancer activity.

  • Industry: : Utilized in materials science for the development of novel polymers or as a catalyst in various chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example:

  • Molecular Targets: : May include enzymes, receptors, or ion channels.

  • Pathways Involved: : Modulates biochemical pathways by binding to active sites or altering molecular conformation, thereby influencing biological processes.

Comparison with Similar Compounds

Compared to other compounds with similar structural motifs, N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,5-dimethylfuran-3-carboxamide stands out due to its specific functional groups and their arrangement.

  • Unique Features: : The presence of both a pyridine and furan ring connected by an oxolane and carboxamide groups.

  • Similar Compounds: : Includes analogs with variations in the substituents on the pyridine or furan rings, or differing in the type of connecting groups.

This compound's distinctive structure and versatile reactivity make it a valuable subject of study in multiple scientific disciplines.

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